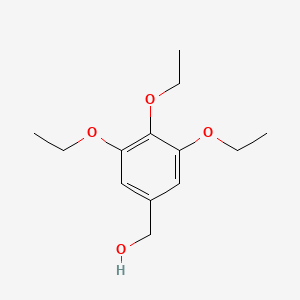

3,4,5-Triethoxybenzyl alcohol

Description

Overview of Benzylic Alcohol Derivatives in Contemporary Organic Synthesis and Research

Benzylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom which, in turn, is bonded to a benzene (B151609) ring. This structural motif is a cornerstone in organic synthesis, serving as a versatile precursor for a vast array of functional groups. The reactivity of the benzylic position is a key area of study, with reactions such as oxidation to aldehydes, ketones, or carboxylic acids being fundamental transformations. researchgate.net Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions.

In contemporary research, benzylic alcohol derivatives are pivotal in the development of new synthetic methodologies. organic-chemistry.org They are frequently employed as starting materials for the synthesis of biologically active molecules and complex natural products. rsc.org The (photo)electrochemical oxidation of benzylic alcohols, for instance, is an area of intense investigation, offering a greener alternative to traditional oxidizing agents. rsc.org Moreover, the ability of the aromatic ring to be substituted with various functional groups allows for the fine-tuning of the molecule's electronic and steric properties, making benzylic alcohol derivatives ideal substrates for mechanistic studies. researchgate.net

Significance of 3,4,5-Triethoxybenzyl Alcohol as a Model Substrate in Mechanistic Studies of Chemical Transformations

The significance of this compound as a model substrate lies in the specific influence of its three ethoxy groups on the reactivity of the benzylic alcohol moiety. These electron-donating groups enrich the benzene ring with electron density, which can significantly impact the rates and pathways of chemical reactions.

A notable example of its application is in the study of solvent-free, visible-light photocatalytic oxidations. In one study, this compound was one of several solid alcohols oxidized to its corresponding aldehyde, 3,4,5-triethoxybenzaldehyde, using riboflavin (B1680620) tetraacetate (RFTA) as an organic photocatalyst. beilstein-journals.orgresearchgate.netbeilstein-journals.org The reaction, conducted in a novel rod mill apparatus under blue light irradiation, demonstrated the feasibility of this green chemistry approach. beilstein-journals.orgresearchgate.netbeilstein-journals.org Although the yield for the oxidation of this compound was modest (37%), its inclusion in the study provided valuable data on the scope of the reaction with electron-rich substrates. beilstein-journals.orgresearchgate.netbeilstein-journals.orgsemanticscholar.org The electron-donating nature of the triethoxy substituents is known to influence the oxidation potential and the stability of potential cationic intermediates, making it an informative substrate for probing the reaction mechanism. acs.orgacs.org

The general mechanism for such photocatalytic oxidations often involves the generation of radical species. The photocatalyst, upon light absorption, can abstract a hydrogen atom from the alcohol, or facilitate an electron transfer process, leading to the formation of a benzylic radical. This radical can then be further oxidized to the corresponding aldehyde. The electronic properties of the substituents on the aromatic ring, such as the three ethoxy groups in this compound, play a crucial role in these steps.

Current Research Landscape and Unexplored Avenues in the Chemistry of this compound

The current research landscape for this compound is primarily centered on its role as a substrate in oxidation reactions, particularly those with a focus on green and sustainable chemistry. beilstein-journals.orgresearchgate.netbeilstein-journals.org Its synthesis is established, typically involving the reduction of the corresponding benzoic acid or benzaldehyde (B42025) derivative.

However, a number of avenues in the chemistry of this compound remain largely unexplored. While its behavior in photocatalytic oxidations has been touched upon, a detailed kinetic and mechanistic study, including Hammett analysis, specifically for this compound is lacking in the current literature. This would provide a more quantitative understanding of the electronic effects of the three ethoxy groups compared to other substitution patterns.

Furthermore, the application of this compound in other types of chemical transformations is an open field. For instance, its use in etherification, esterification, or nucleophilic substitution reactions under various catalytic conditions could reveal interesting reactivity patterns. The bulky nature of the three ethoxy groups might also introduce unique steric effects that could be exploited for stereoselective synthesis.

The development of new catalytic systems that can selectively transform the benzylic hydroxyl group in the presence of the three ethoxy groups could also be a fruitful area of research. This could include investigations into its use in transfer hydrogenation reactions, or as a directing group for C-H activation on the aromatic ring. The potential for this compound to serve as a building block for novel functional materials or biologically active compounds is another promising, yet underdeveloped, research direction.

Physicochemical and Spectroscopic Data

Below are tables detailing some of the known physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39727-75-8 | aksci.com |

| Molecular Formula | C13H20O4 | aksci.com |

| Molecular Weight | 240.29 g/mol | aksci.com |

| Purity | ≥95% | aksci.com |

Table 2: Spectroscopic Data for the Oxidation Product, 3,4,5-Triethoxybenzaldehyde

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Source |

| ¹H | 9.82 | s | - | CHO | beilstein-journals.orgsemanticscholar.org |

| ¹H | 7.08 | s | - | Ar-H | beilstein-journals.orgsemanticscholar.org |

| ¹H | 4.17-4.09 | m | - | OCH₂ | beilstein-journals.orgsemanticscholar.org |

| ¹H | 1.45 | t | - | CH₃ | beilstein-journals.orgsemanticscholar.org |

| ¹H | 1.36 | t | - | CH₃ | beilstein-journals.orgsemanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-triethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8,14H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLRHPZTSRLNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404001 | |

| Record name | 3,4,5-Triethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39727-75-8 | |

| Record name | 3,4,5-Triethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3,4,5 Triethoxybenzyl Alcohol

Oxidative Derivatization of the Benzylic Alcohol Moiety

The benzylic alcohol group of 3,4,5-triethoxybenzyl alcohol is a key functional group that can undergo various oxidative transformations to yield valuable derivatives. One of the most significant of these is its oxidation to 3,4,5-triethoxybenzaldehyde.

Photocatalytic Oxidation to 3,4,5-Triethoxybenzaldehyde

Recent advancements in photochemistry have provided environmentally benign methods for the selective oxidation of alcohols. Photocatalytic oxidation, in particular, has emerged as a promising green alternative to traditional oxidation methods that often rely on stoichiometric and sometimes toxic reagents.

Visible-Light-Driven Methodologies and Process Efficiency

Visible-light-driven photocatalysis offers a sustainable approach to chemical synthesis by harnessing abundant solar energy. researchgate.netacs.org The selective oxidation of benzylic alcohols, such as this compound, to their corresponding aldehydes can be achieved with high efficiency using various photocatalytic systems. researchgate.net For instance, the use of semiconductor materials like graphitic carbon nitride (g-C3N4) and bismuth tungstate (B81510) (Bi2WO6) under visible light irradiation has been explored for benzyl (B1604629) alcohol oxidation, although conversions can be low. whiterose.ac.uk Other systems, such as those employing cadmium sulfide (B99878) quantum dots (CdS QDs) or hybrid organic-inorganic perovskite materials, have demonstrated high selectivity for benzaldehyde (B42025) formation. acs.orgacs.org The efficiency of these processes is influenced by factors such as the nature of the photocatalyst, the reaction medium, and the irradiation source. researchgate.netmdpi.com

Role of Organic Photocatalysts, e.g., Riboflavin (B1680620) Tetraacetate (RFTA), in Selective Oxidation

Organic dyes have gained significant attention as photocatalysts due to their ability to absorb visible light and initiate redox reactions. Riboflavin tetraacetate (RFTA), a derivative of Vitamin B2, is a widely used and effective organic photocatalyst for the aerobic oxidation of benzyl alcohols. researchgate.netacs.orgnih.gov Upon irradiation with visible light (around 440-450 nm), RFTA enters an excited state with an oxidation potential capable of oxidizing benzyl alcohols. nih.govchemrxiv.org The catalytic cycle involves the reduction of RFTA during the alcohol oxidation, followed by its regeneration by molecular oxygen, which acts as the terminal oxidant, producing hydrogen peroxide as a byproduct. researchgate.netchemrxiv.orgresearchgate.net This methodology has been successfully applied to the oxidation of various benzyl alcohols, demonstrating high yields and selectivity for the corresponding aldehydes. researchgate.net The oxidizing power of RFTA can be further enhanced in the presence of an acid. acs.org

Investigations into Solvent-Free Reaction Environments and Mechanochemical Enhancements

Solvent-free reaction conditions are highly desirable from a green chemistry perspective as they minimize waste and reduce environmental impact. mdpi.com Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), offers a solvent-free approach to organic synthesis. mdpi.com This technique has been successfully applied to the oxidation of primary alcohols to carboxylic acids using a polymer-supported TEMPO catalyst. mdpi.com While specific studies on the mechanochemical oxidation of this compound are not extensively detailed in the provided search results, the general principles suggest its potential applicability. mdpi.comresearchgate.net The combination of mechanochemistry with photocatalysis is an emerging area with the potential to further enhance reaction efficiency and sustainability.

Optimization of Reaction Parameters for Product Yields and Conversion Efficiencies

The efficiency of the photocatalytic oxidation of benzyl alcohols is highly dependent on various reaction parameters. Optimization of these parameters is crucial for maximizing product yield and conversion rates. Key parameters that are often investigated include:

Catalyst Loading: The amount of photocatalyst can significantly influence the reaction rate. researchgate.net

Substrate to Oxidant Ratio: The molar ratio of the alcohol to the oxidant (e.g., H2O2 or O2) can affect the conversion efficiency. researchgate.net

Temperature: While many photocatalytic reactions are performed at room temperature, temperature can still play a role in reaction rates. researchgate.net

Light Intensity and Wavelength: The intensity and wavelength of the light source must be matched to the absorption spectrum of the photocatalyst for optimal excitation. mdpi.com

Reaction Time: The duration of the irradiation period directly affects the extent of conversion. mdpi.com

A systematic study of these parameters allows for the development of highly efficient and selective oxidation processes. researchgate.netresearchgate.net

Table 1: Key Parameters in the Photocatalytic Oxidation of Benzyl Alcohols

| Parameter | Influence on Reaction |

|---|---|

| Catalyst Type and Loading | Affects light absorption and the number of active sites. |

| Solvent | Influences substrate solubility and reaction kinetics. |

| Oxidant | Nature and concentration of the oxidant impact the rate of catalyst regeneration and overall conversion. |

| Light Source | Wavelength and intensity must be matched to the photocatalyst for efficient excitation. |

| Temperature | Can influence reaction rates, though many processes are effective at ambient temperature. |

| pH | Can alter the surface charge of the photocatalyst and the reaction mechanism. |

This compound as a Strategic Synthetic Building Block and Intermediate

Beyond its direct oxidation, this compound serves as a valuable building block in organic synthesis. Its structural analogue, 3,4,5-trimethoxybenzyl alcohol, is recognized as a key intermediate in the synthesis of various pharmaceuticals and is used in the flavor and fragrance industry. chemimpex.comsigmaaldrich.comnih.gov Given the structural similarity, this compound is also positioned as a versatile precursor for the synthesis of more complex molecules. The presence of the three ethoxy groups on the benzene (B151609) ring can influence the solubility, reactivity, and biological properties of the resulting compounds. chemimpex.com Its molecular formula is C13H20O4 and its CAS number is 39727-75-8. calpaclab.com The synthesis of its aldehyde derivative, 3,4,5-triethoxybenzaldehyde, is a critical step in creating a range of other compounds. The corresponding trimethoxy compound can be synthesized from 3,4,5-trimethoxybenzaldehyde. chemicalbook.com

Strategies for Incorporating the 3,4,5-Triethoxybenzyl Moiety into Complex Molecular Architectures

The 3,4,5-triethoxybenzyl group can be introduced into larger molecular frameworks through various synthetic strategies, primarily leveraging the reactivity of the benzylic hydroxyl group. This moiety is often valued in medicinal chemistry and materials science for imparting specific electronic and steric properties to the target molecule.

One of the most common approaches involves the conversion of the alcohol to a more reactive electrophile, such as a benzyl halide. For instance, treatment of this compound with a halogenating agent like phosphorus tribromide (PBr₃) would yield 3,4,5-triethoxybenzyl bromide. This bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

The electron-donating nature of the three ethoxy groups enhances the reactivity of the corresponding benzyl bromide towards nucleophilic attack. This increased reactivity, however, can also lead to reduced stability. For example, studies on the analogous 3,4,5-trimethoxybenzyl bromide have shown it to be less stable than benzyl bromides with fewer electron-donating groups. researchgate.net

The 3,4,5-triethoxybenzyl moiety can also be incorporated via its corresponding aldehyde or carboxylic acid derivatives. Oxidation of this compound would produce 3,4,5-triethoxybenzaldehyde, which can then participate in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. Further oxidation to 3,4,5-triethoxybenzoic acid would allow for the formation of amide or ester linkages, a common strategy in the synthesis of bioactive compounds. For instance, the 3,4,5-trimethoxyphenyl moiety has been incorporated into novel pyrrolizine derivatives, which have shown potential as multi-target cytotoxic agents. nih.gov

Exploration of Derived Functional Group Interconversions (e.g., potential for ethereal linkage formation based on related benzylic alcohols)

The hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions. Besides oxidation and conversion to halides, a key transformation is the formation of ethers.

Ethereal linkages involving the 3,4,5-triethoxybenzyl group can be synthesized through several established methods. The Williamson ether synthesis is a classic and reliable approach. This reaction involves the deprotonation of this compound with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the desired ether.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., R-X) | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | 3,4,5-Triethoxybenzyl Ether (R-O-CH₂-Ar) | Williamson Ether Synthesis |

| Alkyl Alcohol (R-OH) | 3,4,5-Triethoxybenzyl Halide | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | 3,4,5-Triethoxybenzyl Ether (R-O-CH₂-Ar) | Williamson Ether Synthesis |

Another powerful method for ether formation is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The Mitsunobu reaction is particularly useful for the synthesis of ethers from secondary alcohols as it proceeds with inversion of stereochemistry. For a primary alcohol like this compound, it offers a reliable method for etherification with a variety of alcohols, including sterically hindered ones.

| Alcohol | Nucleophile | Reagents | Product | Key Feature |

| This compound | Another Alcohol (R-OH) | PPh₃, DEAD | 3,4,5-Triethoxybenzyl Ether (R-O-CH₂-Ar) | Mild reaction conditions |

Acid-catalyzed dehydration of this compound with another alcohol could also, in principle, lead to the formation of an ether. However, this method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols and can be complicated by side reactions, such as elimination to form alkenes, especially with benzylic alcohols that can form stable carbocation intermediates.

Mechanistic and Catalytic Aspects of 3,4,5 Triethoxybenzyl Alcohol Transformations

Elucidation of Reaction Mechanisms in Photocatalytic Oxidations

The conversion of 3,4,5-triethoxybenzyl alcohol to its corresponding aldehyde via photocatalytic oxidation is a process governed by a series of complex steps. Understanding these mechanisms is crucial for optimizing reaction conditions and improving catalyst efficiency.

Photophysical Processes and Energy Transfer Pathways in Catalytic Cycles

The initiation of the photocatalytic oxidation of this compound, like other benzylic alcohols, involves the absorption of photons by a semiconductor photocatalyst. nih.gov This absorption excites an electron from the valence band (VB) to the conduction band (CB), creating a positively charged hole in the VB. nih.gov These electron-hole pairs are the primary drivers of the subsequent redox reactions. nih.govscirp.org

The efficiency of the catalytic cycle is heavily dependent on the effective separation of these photogenerated electron-hole pairs. mdpi.com The photogenerated holes possess a sufficiently positive redox potential to generate highly reactive species like hydroxyl radicals, which can then oxidize the alcohol. scirp.org The specific reaction pathway can vary depending on the catalyst and solvent used. For instance, with a TiO₂ photocatalyst in benzotrifluoride, an oxygen transfer mechanism has been proposed. acs.org In contrast, the mechanism over Nb₂O₅ involves the alcohol adsorbing as an alcoholate species, followed by reduction of Nb⁵⁺ to Nb⁴⁺. acs.org

Kinetic Studies of Catalyst Turnover and Substrate Scope

Kinetic studies are essential for understanding the rate of reaction and the factors that influence it. The photocatalytic oxidation of benzylic alcohols, including this compound, has been a subject of such investigations. dntb.gov.uaresearchgate.netacs.org These studies often reveal that the reaction kinetics can be modeled using frameworks like the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface. acs.org

The substrate scope of these photocatalytic oxidations has also been explored. For example, in a solvent-free system using riboflavin (B1680620) tetraacetate (RFTA) as an organic photocatalyst, this compound was successfully oxidized to 3,4,5-triethoxybenzaldehyde. nih.govbeilstein-journals.org This particular reaction yielded 37% of the aldehyde. nih.govbeilstein-journals.org The study also investigated other solid benzylic alcohols, demonstrating the versatility of the catalytic system. nih.govbeilstein-journals.org The turnover number and turnover frequency are key parameters evaluated in these studies to assess the catalyst's efficiency and longevity. researchgate.net

Below is a table summarizing the results of the photocatalytic oxidation of various benzylic alcohols in a solvent-free system.

| Substrate | Catalyst | Product | Isolated Yield (%) |

| This compound | 5% RFTA | 3,4,5-Triethoxybenzaldehyde | 37 |

| Fluorenol | 5% RFTA | 9-Fluorenone | Not specified |

| Benzhydrol | 5% RFTA | Benzophenone | 50 |

| Benzilic acid | 5% RFTA | Benzil | 55 |

| 4,4'-Dimethoxybenzhydrol | 10% RFTA | 4,4'-Dimethoxybenzophenone | 72 |

Influence of Light Irradiation and Thermal Effects on Reaction Dynamics and Selectivity

Thermal effects are also significant. In some solvent-free photocatalytic oxidations, heating is a prerequisite for the reaction to occur. nih.govbeilstein-journals.org The heat, often generated by the light source itself, can melt the solid substrate, enabling the mobility of both the substrate and catalyst molecules, which is essential for the catalytic cycle to proceed. nih.govbeilstein-journals.org However, excessive temperature can be detrimental, leading to an increased rate of electron-hole recombination and a decrease in photocatalytic activity. mdpi.com The optimal temperature for photocatalytic reactions is often a balance between enhancing charge carrier mobility and minimizing recombination. mdpi.com

Rational Design and Performance Evaluation of Catalytic Systems for Benzylic Alcohol Functionalization

The development of efficient catalysts is central to advancing the functionalization of benzylic alcohols like this compound. This involves a "rational design" approach, where the catalyst's properties are intentionally tailored to enhance its performance. acs.orgmdpi.comchemrxiv.org Key factors in catalyst design include the choice of the active metal, the support material, and the morphology of the catalyst at the nanoscale. mdpi.com

For instance, palladium (Pd)-based catalysts are widely studied for their high activity and selectivity in alcohol oxidation. mdpi.com The performance of these catalysts can be further tuned by creating bimetallic systems, such as PdAu and PdFe nanoalloys, which have shown high yields and selectivity for the desired aldehyde product. acs.org The support material also plays a crucial role by influencing the dispersion and stability of the metal nanoparticles. mdpi.com

The performance of these catalytic systems is evaluated based on several metrics, including conversion rate, selectivity towards the desired product, and catalyst stability over multiple reaction cycles. researchgate.netrsc.org For example, in the solvent-free oxidation of this compound using RFTA, the catalyst loading was a key parameter investigated to optimize the yield of 3,4,5-triethoxybenzaldehyde. nih.govresearchgate.net

The table below presents a comparative evaluation of different catalytic systems for benzylic alcohol oxidation.

| Catalyst System | Substrate | Key Findings |

| Pd-based bimetallic catalysts (e.g., PdAu, PdFe) on Al₂O₃ | Benzyl (B1604629) alcohol | High yields and near-total selectivity to benzaldehyde (B42025). acs.org |

| Riboflavin tetraacetate (RFTA) | This compound | Achieved 37% yield of the corresponding aldehyde in a solvent-free system. nih.govbeilstein-journals.org |

| Au/SiO₂ | 1-Propanol | Showed significantly greater conversion compared to other catalysts. researchgate.net |

| WO₃ZnO/Fe₃O₄ nanophotocatalyst | Benzyl alcohol | Effective for the in-situ photocatalytic oxidation to benzaldehyde. nih.gov |

Principles of Green Chemistry Applied to Transformations Involving this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtradebe.com These principles are increasingly being applied to the transformations of this compound and other benzylic alcohols.

Development of Solvent-Free Reaction Conditions and Atom Economy Considerations

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. acs.orgtradebe.com Research into the oxidation of this compound has demonstrated the feasibility of solvent-free reaction conditions. nih.govbeilstein-journals.orgresearchgate.net For example, the oxidation using RFTA as a photocatalyst was successfully carried out without a solvent, relying on the melting of the solid substrate to facilitate the reaction. nih.govbeilstein-journals.org This approach not only minimizes waste but can also simplify product purification. uctm.edu

Another fundamental concept in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. acs.orgchembam.com Reactions with high atom economy are preferred as they generate less waste. acs.orgjocpr.com Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is used in small amounts and is regenerated, not consumed, in the reaction. tradebe.com The photocatalytic oxidation of this compound to its aldehyde, where molecular oxygen from the air can be used as the oxidant, represents a process with potentially high atom economy, as the only theoretical byproduct is water.

Energy Efficiency and Sustainability in Light-Driven Chemical Syntheses

The pursuit of environmentally benign and energy-efficient chemical transformations has highlighted the importance of visible-light photocatalysis. researchgate.net This approach harnesses light energy to drive chemical reactions, often under mild conditions, thereby offering a sustainable alternative to conventional methods that may rely on harsh reagents and significant thermal energy input. researchgate.netacs.org In the context of this compound transformations, light-driven synthesis represents a key area of research for improving the ecological footprint of producing valuable aldehydes.

A notable advancement in this area is the solvent-free, visible-light photocatalytic oxidation of solid benzylic alcohols, including this compound. beilstein-journals.orgbeilstein-journals.org Research has demonstrated a method utilizing an organic photocatalyst, Riboflavin tetraacetate (RFTA), under blue light irradiation to convert this compound into its corresponding aldehyde, 3,4,5-Triethoxybenzaldehyde. researchgate.netbeilstein-journals.orgnih.gov This process is particularly significant from a sustainability perspective as it completely avoids the use of solvents, which are often toxic and contribute to chemical waste. semanticscholar.org

The energy efficiency of this specific transformation is underscored by the dual function of the light source. beilstein-journals.org In the described system, which employs a novel rod mill apparatus, blue light-emitting diodes (LEDs) at 455 nm provide the necessary electromagnetic energy. beilstein-journals.orgnih.gov This energy input serves two critical purposes simultaneously:

Photocatalyst Excitation : The light excites the RFTA photocatalyst, initiating the electron transfer processes required for the oxidation of the alcohol. nih.gov

Substrate Melting : As a solid substrate, this compound requires mobility for the catalytic cycle to occur. The thermal energy from the blue LEDs is sufficient to melt the substrate, creating a liquid paste and ensuring the necessary interaction between the catalyst and reactant molecules without an external heating source. beilstein-journals.orgnih.gov

Experiments have confirmed that the reaction is entirely light-dependent. In the absence of the photocatalyst or light, only trace amounts of the product were formed. researchgate.net Furthermore, when the reaction was conducted with continuous water cooling to negate the heating effect of the light, no product was formed, demonstrating that the light-induced melting is a prerequisite for the transformation in this solvent-free system. beilstein-journals.orgnih.gov The amount of light energy is also a critical factor, with studies on similar substrates showing that a reduction in the number of LEDs leads to significantly lower product yields. beilstein-journals.orgsemanticscholar.org

This method converts light energy into chemical energy, showcasing a pathway for efficient synthesis with direct product formation, which can simplify subsequent work-up procedures. researchgate.netsemanticscholar.org The oxidation of this compound to 3,4,5-Triethoxybenzaldehyde was achieved with a 37% yield under these solvent-free photocatalytic conditions. beilstein-journals.orgnih.govsemanticscholar.orguni-regensburg.de

Research Findings: Photocatalytic Oxidation of this compound

The following table summarizes the key findings from the light-driven oxidation of this compound.

| Parameter | Details | Source(s) |

| Substrate | This compound | beilstein-journals.orgnih.gov |

| Product | 3,4,5-Triethoxybenzaldehyde | beilstein-journals.orgnih.gov |

| Catalyst | Riboflavin tetraacetate (RFTA) | researchgate.netbeilstein-journals.orgnih.gov |

| Catalyst Loading | 5 mol% | beilstein-journals.orgnih.gov |

| Energy Source | Blue Light LEDs (455 nm) | nih.gov |

| Reaction Conditions | Solvent-free, Rod Mill Apparatus | researchgate.netbeilstein-journals.org |

| Isolated Yield | 37% | beilstein-journals.orgnih.govsemanticscholar.orguni-regensburg.de |

| Key Insight | Light provides both photonic energy for catalysis and thermal energy for substrate melting. | beilstein-journals.orgnih.gov |

Advanced Analytical and Spectroscopic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3,4,5-Triethoxybenzyl alcohol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the benzene (B151609) ring typically appear as a singlet, reflecting their chemical equivalence. The methylene (B1212753) protons of the benzyl (B1604629) alcohol group (–CH₂OH) also produce a characteristic signal. The ethoxy groups (–OCH₂CH₃) give rise to two sets of signals: a quartet for the methylene protons (–OCH₂) and a triplet for the methyl protons (–CH₃), with their integration values corresponding to the number of protons.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, separate resonances are expected for the carbon atoms of the benzene ring, the benzylic carbon, and the two distinct carbons of the ethoxy groups. The chemical shifts of these signals are influenced by the electron-withdrawing effect of the oxygen atoms. azom.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to further differentiate between CH, CH₂, and CH₃ groups. azom.com

For instance, in the synthesis of 3,4,5-Triethoxybenzaldehyde from this compound, ¹H NMR is used to confirm the conversion. The disappearance of the benzylic alcohol proton signal and the appearance of a new signal for the aldehyde proton (CHO) at a characteristic downfield shift (around 9.82 ppm) are key indicators of a successful oxidation. researchgate.netuni-regensburg.de

Below is a table summarizing typical ¹H NMR data for a related compound, which illustrates the type of information obtained.

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~6.5-7.5 | s | 2H |

| Benzylic (Ar-CH₂OH) | ~4.6 | s | 2H |

| Ethoxy (-OCH₂) | ~4.1 | q | 6H |

| Alcohol (-OH) | Variable | s | 1H |

| Ethoxy (-CH₃) | ~1.4 | t | 9H |

| Note: This is a generalized representation. Actual chemical shifts can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight Determination and Detailed Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. savemyexams.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight.

Electron ionization (EI) is a common method used in MS, which can cause the molecular ion to fragment in a predictable manner. libretexts.org The fragmentation pattern of this compound is characteristic of a benzyl alcohol derivative. Common fragmentation pathways include the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and the loss of a water molecule (dehydration). libretexts.org

The analysis of these fragments provides corroborating evidence for the proposed structure. For example, the loss of an ethyl group or an ethoxy group would result in fragment ions with specific mass-to-charge ratios (m/z), which can be identified in the spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, further confirming its identity. nih.gov

| Ion Type | Description | Expected m/z |

| Molecular Ion [M]⁺ | Intact molecule | 240.13 |

| [M-H₂O]⁺ | Loss of a water molecule | 222.12 |

| [M-C₂H₅]⁺ | Loss of an ethyl radical | 211.10 |

| [M-OC₂H₅]⁺ | Loss of an ethoxy radical | 195.10 |

| Note: The m/z values are calculated based on the most common isotopes and are approximate. |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity. Flash column chromatography is a widely used preparative technique in synthetic organic chemistry due to its speed and efficiency. libretexts.orgresearchgate.net

In the synthesis of derivatives of this compound, flash column chromatography is often the method of choice for purification. nih.govbeilstein-journals.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column under pressure. biotage.com

The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By collecting fractions of the eluent and analyzing them, for instance by thin-layer chromatography (TLC), the pure desired product can be isolated. The choice of solvent system is crucial for achieving good separation and is often determined by preliminary TLC analysis. biotage.com

In-situ Spectroscopic Monitoring Techniques for Real-Time Reaction Progress and Intermediate Identification

Traditional methods of reaction monitoring often involve taking aliquots from the reaction mixture for analysis, which can be time-consuming and may not provide a true real-time picture of the reaction kinetics. In-situ spectroscopic techniques allow for the continuous monitoring of a reaction as it happens, providing valuable data on reaction rates, the formation of intermediates, and the point of reaction completion.

For reactions involving this compound, techniques like in-situ Raman spectroscopy could be employed. nih.gov This method can track the changes in the vibrational modes of the molecules in the reaction mixture. For example, in the oxidation of this compound to the corresponding aldehyde, one could monitor the disappearance of the C-O stretching vibration of the alcohol and the appearance of the C=O stretching vibration of the aldehyde in real-time. This data is crucial for understanding reaction mechanisms and for optimizing reaction conditions such as temperature, pressure, and catalyst loading. While specific literature on in-situ monitoring of this compound synthesis is not prevalent, the principles of these techniques are broadly applicable to its chemical transformations. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,4,5 Triethoxybenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There is currently no published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for 3,4,5-Triethoxybenzyl alcohol. Consequently, fundamental electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, atomic charges, and reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) have not been theoretically determined or documented for this compound. Such calculations are crucial for understanding a molecule's stability, reactivity, and potential interaction sites.

Reaction Pathway Modeling and Transition State Analysis for Documented Chemical Transformations

While the synthesis of substituted benzyl (B1604629) alcohols is a common practice in organic chemistry, specific theoretical models of reaction pathways involving this compound are absent from the scientific literature. There are no documented studies on the transition state analysis for its chemical transformations, such as oxidation to the corresponding aldehyde or other derivatizations. This type of modeling is essential for elucidating reaction mechanisms, determining activation energies, and optimizing reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling in Environmental Chemistry

Predictive Models for Chlorine Demand in Drinking Water Treatment

No specific Quantitative Structure-Property Relationship (QSPR) models have been developed that include this compound to predict its chlorine demand during drinking water disinfection. Research into chlorine demand modeling exists, but it has not been applied to create predictive frameworks for this particular compound.

Derivation and Application of Molecular Descriptors for Environmental Fate and Reactivity Prediction

The derivation of specific molecular descriptors for this compound for the purpose of predicting its environmental fate and reactivity has not been reported. While general QSPR methodologies are widely used in environmental science, their specific application to model the behavior of this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed to study the conformational landscape or intermolecular interactions of this compound. Such simulations would provide valuable insights into its dynamic behavior, preferred spatial arrangements, and how it interacts with solvents or other molecules, including its potential for hydrogen bonding.

Comparative Studies and Structure Reactivity Relationships of Alkoxybenzyl Alcohols

Comparative Chemical Reactivity of 3,4,5-Triethoxybenzyl Alcohol with Structural Analogues (e.g., 3,4,5-Trimethoxybenzyl Alcohol)

Direct comparative studies providing quantitative data for the vinylation and oxidation of this compound against 3,4,5-Trimethoxybenzyl alcohol are not extensively detailed in readily available literature. However, the principles of organic chemistry allow for a qualitative and semi-quantitative comparison based on the known electronic and steric effects of methoxy (B1213986) and ethoxy groups.

The vinylation of alcohols, a reaction that introduces a vinyl group (-CH=CH₂) to the hydroxyl moiety, is a key transformation in organic synthesis. The nucleophilic addition of an alcohol to acetylene (B1199291) or its equivalents is a common method for this purpose. The reactivity of the benzyl (B1604629) alcohol is dependent on the nucleophilicity of the hydroxyl oxygen and the stability of any intermediates formed.

While specific data is scarce, a study on the vinylation of various substituted benzyl alcohols using calcium carbide as an acetylene source has shown that the reaction proceeds in good to quantitative yields for a range of substrates. mdpi.com The electronic nature of the substituents on the benzene (B151609) ring influences the reaction rate. Electron-donating groups are generally expected to increase the nucleophilicity of the alcohol, potentially accelerating the reaction. Both methoxy and ethoxy groups are electron-donating through resonance, which should enhance the reactivity compared to unsubstituted benzyl alcohol.

The primary difference between the triethoxy and trimethoxy analogues lies in the steric bulk of the substituents. The ethoxy group is larger than the methoxy group, which could introduce steric hindrance around the reaction center. However, given that the substituents are at the 3, 4, and 5 positions, their direct steric impact on the benzylic hydroxyl group is likely to be minimal. Therefore, the electronic effects are expected to be the dominant factor. The inductive effect of the alkyl groups (ethyl vs. methyl) is slightly different, with the ethyl group being slightly more electron-donating than the methyl group. This could lead to a minor increase in reactivity for the triethoxy compound.

Table 1: Hypothetical Comparative Data for Vinylation of Trialkoxybenzyl Alcohols The following table is illustrative and based on established chemical principles, as direct comparative experimental data was not found in the reviewed literature.

| Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

| 3,4,5-Trimethoxybenzyl alcohol | KOH | DMSO | 120 | 5 | 92 | >99 |

| This compound | KOH | DMSO | 120 | 4.5 | 94 | >99 |

The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental reaction in organic synthesis. The reaction is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups can facilitate oxidation by stabilizing the transition state leading to the product.

Kinetic studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups generally increase the rate of reaction. researchgate.net For example, in the oxidation of various para-substituted benzyl alcohols, the presence of a methoxy group leads to a higher reaction rate compared to the unsubstituted or halogen-substituted analogues. This is attributed to the resonance-based electron donation from the methoxy group, which stabilizes the developing positive charge on the benzylic carbon in the transition state.

When comparing this compound and 3,4,5-Trimethoxybenzyl alcohol, both are expected to be highly reactive towards oxidation due to the strong electron-donating nature of the three alkoxy groups. The slightly greater electron-donating inductive effect of the ethyl groups in the triethoxy derivative might lead to a marginally faster oxidation rate compared to the trimethoxy compound. The product distribution is expected to be similar, with the primary product being the corresponding 3,4,5-trialkoxybenzaldehyde. Over-oxidation to the carboxylic acid is a potential side reaction, but selective oxidizing agents can minimize this.

Table 2: Illustrative Comparative Data for the Oxidation of Trialkoxybenzyl Alcohols This table presents a plausible scenario based on chemical principles, as direct comparative data was not available in the surveyed literature.

| Compound | Oxidizing Agent | Catalyst | Product | Yield (%) | By-product (Carboxylic Acid) (%) |

| 3,4,5-Trimethoxybenzyl alcohol | H₂O₂ | Fe(bpy)₂²⁺ | 3,4,5-Trimethoxybenzaldehyde | 95 | 3 |

| This compound | H₂O₂ | Fe(bpy)₂²⁺ | 3,4,5-Triethoxybenzaldehyde | 96 | 2 |

Elucidation of Steric and Electronic Effects of Varying Alkoxy Substituents on Benzylic Functionality and Reactivity

The reactivity of the benzylic hydroxyl group is a delicate balance of steric and electronic effects imparted by the substituents on the aromatic ring. Alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), exert a significant influence through both inductive and resonance effects.

In the context of benzylic alcohol reactivity, this electron-donating character increases the electron density at the benzylic carbon, making the hydroxyl group a better leaving group in reactions that proceed through a carbocation intermediate. It also enhances the nucleophilicity of the hydroxyl oxygen in reactions where it acts as a nucleophile. When comparing ethoxy and methoxy groups, the ethyl group is slightly more electron-releasing via the inductive effect than the methyl group. This would suggest that an ethoxy group makes the aromatic ring slightly more electron-rich than a methoxy group, potentially leading to a modest increase in reaction rates for processes favored by electron-donating substituents.

Structure-Activity Relationship (SAR) Investigations in Specific Chemical Contexts (e.g., impact of ethoxy vs. methoxy groups on reactivity or observed activity in related systems)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its observed activity or reactivity. In the case of alkoxybenzyl alcohols, the primary structural variables are the nature of the alkoxy group (e.g., methoxy vs. ethoxy) and their position on the benzene ring.

The impact of substituting a methoxy group with an ethoxy group can be subtle but significant in certain contexts. The primary differences are:

Lipophilicity: The ethoxy group is more lipophilic (less polar) than the methoxy group. This can affect the solubility of the compound in different reaction media and its interaction with catalysts.

Inductive Effect: The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, making the ethoxy group a marginally better electron donor through the sigma framework.

Steric Profile: As mentioned, the ethoxy group is larger, which can influence reaction rates if the reaction site is sterically sensitive.

In many reactions of the benzylic alcohol, such as oxidation or etherification, where the transition state involves the development of a positive charge at the benzylic carbon, the electronic effects are paramount. The slightly enhanced electron-donating nature of the ethoxy group compared to the methoxy group would be expected to lead to a small increase in reactivity. This is consistent with the general observation that electron-donating groups accelerate reactions that proceed through electron-deficient transition states. researchgate.net

Conversely, in systems where the molecule needs to fit into a specific binding pocket of a catalyst or enzyme, the increased steric bulk of the ethoxy group could lead to decreased activity. For example, in biological systems, the difference between a methoxy and an ethoxy group can significantly alter the binding affinity of a molecule to a receptor or enzyme active site. Quantitative structure-activity relationship (QSAR) studies on benzyl alcohols have shown that both electronic parameters (like the Hammett sigma constant) and hydrophobicity are key descriptors of their biological activity. nih.gov

Emerging Research Applications and Future Perspectives

Prospects in Advanced Organic Synthesis and Fine Chemical Manufacturing as a Key Intermediate

3,4,5-Triethoxybenzyl alcohol is recognized as a valuable organic building block for professional manufacturing and research applications. calpaclab.com Its molecular structure, featuring a benzyl (B1604629) alcohol core with three ethoxy groups at the 3, 4, and 5 positions, makes it a strategic starting material or intermediate in multi-step organic syntheses. The ethoxy groups modify the electronic properties and steric hindrance of the benzene (B151609) ring, influencing the reactivity of the benzylic hydroxyl group.

In fine chemical manufacturing, this compound holds promise as a key intermediate for the synthesis of more complex molecules. Its structural analogue, 3,4,5-trimethoxybenzyl alcohol, is widely used as an intermediate for pharmaceuticals, including antitumor agents, and agrochemicals. google.comchemimpex.com By extension, this compound is anticipated to be a crucial precursor for novel derivatives in medicinal chemistry and materials science. The replacement of methoxy (B1213986) with ethoxy groups can alter the lipophilicity and metabolic stability of the final products, potentially leading to improved bioavailability and efficacy in drug candidates. Future applications will likely focus on leveraging its structure to create proprietary compounds with unique biological or material properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39727-75-8 calpaclab.com |

| Molecular Formula | C13H20O4 calpaclab.com |

| Molecular Weight | 240.3 g/mol calpaclab.com |

| Product Family | Organic Building Blocks calpaclab.com |

Interdisciplinary Research Incorporating Environmental Chemical Studies

The increasing use of specialized organic compounds in industry necessitates interdisciplinary research into their environmental presence and behavior. This compound is cataloged in environmental databases such as the United States Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard under the identifier DTXSID20404001. epa.gov The inclusion in such databases is the first step towards a comprehensive environmental assessment, facilitating studies on its potential environmental fate, transport, and toxicology. epa.gov

Future interdisciplinary research is expected to investigate the lifecycle of this compound. Key areas of study will include its biodegradability under various environmental conditions, its potential for bioaccumulation in ecosystems, and its aquatic toxicity. Understanding these parameters is crucial for developing sustainable chemical processes and ensuring that its application in fine chemical manufacturing does not lead to unforeseen environmental consequences. This research will integrate principles of organic chemistry, environmental science, and toxicology to build a complete profile of the compound's interaction with the environment.

Future Directions in Catalytic Methodologies for Selective Functionalization of Benzylic Alcohols

The selective functionalization of benzylic alcohols is a cornerstone of modern organic synthesis, and future research on this compound will heavily rely on advancements in this area. The conversion of benzyl alcohols to corresponding aldehydes is a model reaction for testing new catalytic systems. mdpi.com Future work will likely focus on applying green and highly selective catalytic methods to this compound.

Promising future directions include:

Heterogeneous Catalysis : The use of palladium (Pd) nanoparticles supported on materials like SBA-15 or titania-zirconia (TiO2-ZrO2) has shown high activity and selectivity for the oxidation of benzyl alcohols. mdpi.comacademie-sciences.fr Applying these recyclable catalysts to the oxidation of this compound could provide an efficient and sustainable route to 3,4,5-triethoxybenzaldehyde.

Photocatalysis : Advanced oxidation processes using semiconductor-based photocatalysts, such as BiOI/TiO2 heterojunctions, offer a method for the selective oxofunctionalization of benzyl alcohol using visible light and molecular oxygen as a green oxidant. scispace.commdpi.com This approach allows for reactions at ambient temperature and pressure, aligning with the principles of sustainable chemistry. mdpi.com

Biomimetic Catalysis : The development of catalysts that mimic the function of enzymes, such as non-heme iron complexes that replicate the activity of lignin (B12514952) peroxidase, can achieve highly selective dehydrogenation of methoxy-substituted benzyl alcohols. nih.gov Adapting these systems for this compound could enable precise and efficient chemical transformations under mild conditions.

These advanced catalytic methodologies will be instrumental in unlocking the full synthetic potential of this compound, allowing for the clean and efficient production of its derivatives.

Advanced Methodologies for Spectroscopic and Computational Analysis in Future Research Initiatives

A thorough understanding of the molecular structure and properties of this compound is essential for predicting its reactivity and designing new applications. Future research initiatives will undoubtedly employ a combination of advanced spectroscopic techniques and computational chemistry to achieve this.

Drawing parallels from studies on structurally similar compounds like 3,5-dimethoxybenzyl alcohol, a synergistic approach is anticipated: nih.gov

Vibrational Spectroscopy : Experimental techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy will be used to measure the characteristic vibrational frequencies of the molecule. nih.gov

Computational Modeling : Density Functional Theory (DFT) calculations, using basis sets like B3LYP/6-311G(d,p), will be employed to calculate the molecule's equilibrium geometry and theoretical vibrational frequencies. nih.govresearchgate.net

The close agreement between the experimentally measured spectra and the DFT-calculated frequencies allows for a detailed and accurate assignment of the vibrational modes. nih.govresearchgate.net This combined experimental and theoretical approach provides profound insight into the molecular structure, bond strengths, and electronic properties, which is critical for understanding its chemical behavior and for the rational design of new synthetic pathways and materials.

Table 2: Future Research Methodologies for this compound

| Research Area | Advanced Methodology | Objective |

|---|---|---|

| Catalytic Functionalization | Heterogeneous Pd-based Catalysis mdpi.com | Selective oxidation to aldehyde with high yield and catalyst reusability. |

| Catalytic Functionalization | Visible-Light Photocatalysis (e.g., BiOI/TiO2) mdpi.com | Green and sustainable oxofunctionalization at ambient conditions. |

| Spectroscopic Analysis | FTIR and Raman Spectroscopy nih.gov | Experimental measurement of molecular vibrational modes. |

| Computational Analysis | Density Functional Theory (DFT) nih.gov | Calculation of equilibrium geometry and theoretical vibrational spectra for detailed structural assignment. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4,5-trimethoxybenzyl alcohol |

| 3,4,5-triethoxybenzaldehyde |

| 3,5-dimethoxybenzyl alcohol |

| Palladium |

| Titanium dioxide |

| Zirconium dioxide |

Q & A

Q. What are the established synthetic routes for 3,4,5-triethoxybenzyl alcohol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via reduction of ethyl 3,4,5-triethoxybenzoate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). Key steps include refluxing for 24 hours, quenching excess LAH with isopropanol, and vacuum distillation to isolate the product (yield: ~50-60%). Optimization involves controlling LAH stoichiometry and reaction time to minimize side reactions. Post-reaction purification via distillation or chromatography is critical to remove residual ester or byproducts, as confirmed by IR spectroscopy (absence of carbonyl peaks) .

Q. How is this compound characterized, and what analytical techniques are essential for confirming purity?

Characterization relies on:

- NMR spectroscopy : NMR (300 MHz, CDCl) shows distinct signals for ethoxy groups (δ 4.17–4.09 ppm, m) and the benzylic proton (δ 7.08 ppm, s) .

- IR spectroscopy : Absence of ester carbonyl peaks (~1700 cm) confirms complete reduction .

- Melting point analysis : The compound crystallizes with a melting range of 29–30°C, indicating purity .

Q. What solvent-free photocatalytic oxidation methods are applicable to this compound, and what factors influence yield?

The compound can be oxidized to 3,4,5-triethoxybenzaldehyde using riboflavin tetraacetate (RFTA) under blue LED light in a solvent-free mechanochemical setup. Yields (37–72%) depend on energy input (e.g., number of LEDs) and substrate mobility in the molten state. Lower yields (e.g., 37%) are attributed to incomplete light penetration or competing decomposition pathways .

Advanced Research Questions

Q. How can contradictory yield data in photocatalytic oxidation be resolved, and what mechanistic insights explain these variations?

Discrepancies in yields (e.g., 55% vs. 30% for benzhydrol oxidation under 5 vs. 4 LEDs) highlight the role of photon flux. Higher energy input enhances photocatalyst activation and substrate mobility. Mechanistic studies using time-resolved spectroscopy or computational modeling (e.g., density functional theory) could clarify electron-transfer pathways and side reactions. Contradictions may also arise from differences in substrate melting behavior, which affects reaction homogeneity .

Q. What strategies mitigate purification challenges and byproduct formation during synthesis?

Column chromatography losses (e.g., 64% isolated yield vs. higher crude yield in oxidation reactions) suggest adsorption of polar intermediates. Alternatives include:

- Crystallization optimization : Using mixed solvents (e.g., hexane/ethyl acetate) to improve crystal purity .

- Green chemistry approaches : Avoiding silica gel by employing solvent-free mechanochemical purification .

- In-line monitoring : Using NMR or HPLC to track reaction progress and reduce over-purification .

Q. How does the electronic structure of this compound influence its reactivity in substitution or coupling reactions?

The electron-rich aromatic ring (due to three ethoxy groups) enhances nucleophilic aromatic substitution (e.g., halogenation) but may hinder electrophilic reactions. Computational studies (e.g., Hammett plots or frontier molecular orbital analysis) can predict regioselectivity. Experimental validation includes comparing reactivity with mono- or di-ethoxy analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What safety protocols are critical for handling this compound, given structural analogs’ toxicity profiles?

While direct toxicity data are limited, related benzyl alcohols (e.g., 3,5-dichlorobenzyl alcohol) require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (N) and protection from light to prevent degradation .

Methodological Guidance Table

| Research Objective | Recommended Methods | Key Parameters to Monitor |

|---|---|---|

| Synthesis Optimization | LAH reduction in THF; distillation | Reaction time, LAH stoichiometry, distillation temperature |

| Photocatalytic Oxidation | Solvent-free RFTA/blue LED setup | LED intensity, substrate melting behavior |

| Purity Assessment | NMR, IR, melting point analysis | Peak integration, absence of carbonyl signals |

| Mechanistic Studies | Time-resolved spectroscopy, DFT calculations | Electron-transfer kinetics, orbital energy gaps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.